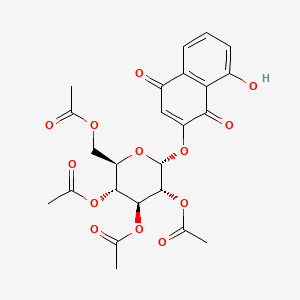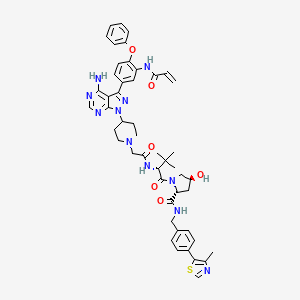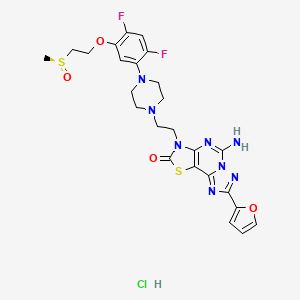![molecular formula C20H15N3O2 B12373583 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves several steps. One common synthetic route includes the condensation of 3-hydroxy-2-naphthoic acid with 4-formylindole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or naphthalene rings are replaced with other groups. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Medicine: The compound’s ability to inhibit enzymes and proteins makes it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide is unique due to its specific structure, which combines the indole and naphthalene moieties. Similar compounds include:
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have shown antimicrobial activity and are structurally related to the target compound.
Indole-2-carboxamides: These compounds also exhibit enzyme inhibitory properties and have been studied for their potential therapeutic applications.
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19-11-14-5-2-1-4-13(14)10-17(19)20(25)23-22-12-15-6-3-7-18-16(15)8-9-21-18/h1-12,21,24H,(H,23,25)/b22-12+ |
InChI Key |
SAHFFMYIZUHBSF-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C4C=CNC4=CC=C3)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C4C=CNC4=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



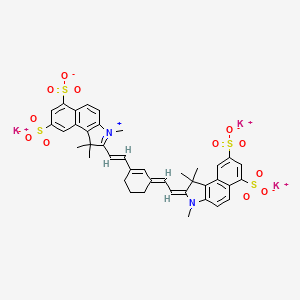
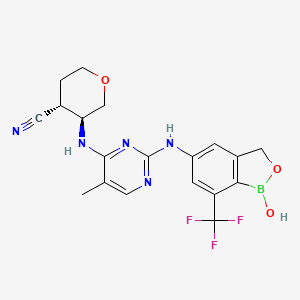
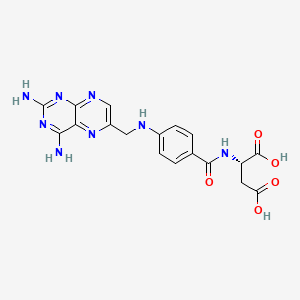

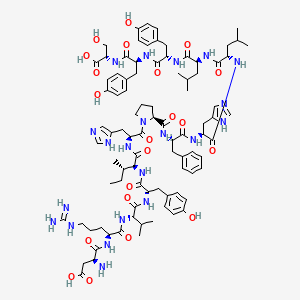
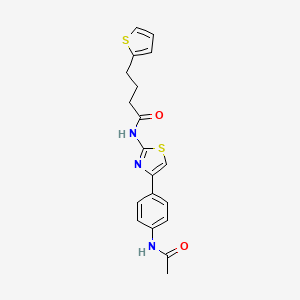
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
